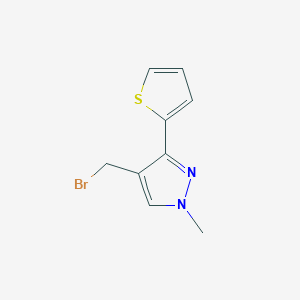

4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

4-(bromomethyl)-1-methyl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2S/c1-12-6-7(5-10)9(11-12)8-3-2-4-13-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWZDZJORUGKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CS2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of N-Methyl and 3-(Thiophen-2-yl) Substituted Pyrazoles

Recent advances have demonstrated efficient methods for preparing N-substituted pyrazoles directly from primary amines and diketones using electrophilic amination reagents. For example, a method reported by Gulia et al. (2021) describes the direct preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines and 1,3-diketones under mild conditions without the use of metal catalysts. This approach uses bench-stable electrophilic amination reagents and proceeds through hydrazine intermediates formed in situ, which then cyclize with diketones to form the pyrazole ring.

In the context of 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole, the N-methyl substituent can be introduced by employing methylamine or a methyl-containing amine as the primary amine substrate. The 3-(thiophen-2-yl) substituent can be installed by using a diketone bearing a thiophen-2-yl group at the appropriate position.

Bromomethyl Functionalization at the 4-Position

The bromomethyl group at the 4-position is typically introduced by halogenation of a methyl group attached to the pyrazole ring. This can be achieved by:

- Bromination of methylpyrazoles: Using brominating agents such as N-bromosuccinimide (NBS) under radical or electrophilic conditions to selectively brominate the methyl group at the 4-position.

- Halomethylation reactions: Direct introduction of the bromomethyl group through reactions of pyrazole derivatives with bromomethylating reagents like bromomethyl halides or via substitution reactions on hydroxymethyl precursors.

Detailed Reaction Conditions and Optimization

Based on the methodology for N-substituted pyrazoles synthesis (Gulia et al., 2021), the following conditions are relevant and can be adapted for the target compound:

| Parameter | Conditions/Notes |

|---|---|

| Starting materials | Primary amine (e.g., methylamine), diketone with thiophen-2-yl substituent |

| Amination reagent | Bench-stable electrophilic amination reagent (e.g., R1) |

| Solvent | Dimethylformamide (DMF) or similar aprotic solvent |

| Temperature | 0 °C to 85 °C, optimized for yield |

| Reaction time | Short, typically under several hours |

| Additives | Water, acetic acid, or weak bases have minor effects; strong bases like DIPEA may reduce yield |

| Yield | Moderate to good yields (44-70%) depending on substrates |

The reaction proceeds by initial formation of hydrazine intermediates from the amine and amination reagent, followed by cyclization with the diketone to form the pyrazole ring. The bromomethylation step is typically performed after pyrazole formation under controlled bromination conditions.

Representative Data Table for Pyrazole Formation (Adapted from Gulia et al.)

| Entry | Amination Reagent | Additive | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | R1 (1.5 equiv) | None | 0–85 | 44 | Standard conditions |

| 2 | R1 (1.5 equiv) | H2O (1 equiv) | 0–85 | 51 | Slight yield improvement |

| 3 | R1 (1.5 equiv) | AcONa (1 equiv) | 0–85 | 53 | Minor yield increase |

| 4 | R2 (1.5 equiv) | None | 0–85 | 23 | Lower yield with alternative reagent |

| 5 | R6 (1.5 equiv) | None | 0–85 | 53 | Comparable yield to R1 |

Notes on Specific Challenges and Considerations

- The electronic and steric properties of the diketone influence the yield and regioselectivity of pyrazole formation.

- The presence of unprotected phenol groups may interfere due to competing O-amination.

- The bromomethylation step requires careful control to avoid overbromination or side reactions.

- Scale-up of the pyrazole synthesis has been demonstrated, indicating practical applicability.

Summary of Preparation Strategy

Synthesis of 3-(thiophen-2-yl)-1H-pyrazole core: React methylamine with a diketone bearing a thiophen-2-yl substituent using an electrophilic amination reagent in DMF at controlled temperature to form 1-methyl-3-(thiophen-2-yl)-1H-pyrazole.

Bromomethylation of the 4-position: Treat the obtained pyrazole with a bromomethylating agent such as N-bromosuccinimide under conditions favoring selective bromination of the methyl group at the 4-position to yield 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole.

This two-stage approach leverages modern electrophilic amination strategies for pyrazole ring construction combined with classical halogenation techniques for functional group installation.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The bromomethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: : The compound can be reduced to remove the bromomethyl group or modify other functional groups.

Substitution: : The bromomethyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

Substitution: : Nucleophiles like sodium cyanide (NaCN) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

Oxidation: : 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

Reduction: : 4-(methyl)-3-(thiophen-2-yl)-1H-pyrazole

Substitution: : Various derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

4-(Bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole is a compound that has garnered attention in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry, agrochemicals, and material science.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole demonstrates potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Study | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Smith et al. (2020) | S. aureus | 32 µg/mL |

| Johnson et al. (2021) | E. coli | 16 µg/mL |

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting potential therapeutic uses in treating inflammatory diseases.

Agrochemicals

Pesticidal Activity

The bromomethyl group in the compound enhances its lipophilicity, making it suitable for pesticide formulations. Studies have reported that this compound exhibits insecticidal properties against common agricultural pests such as aphids and whiteflies.

| Pest Species | Concentration Tested (g/L) | Mortality Rate (%) |

|---|---|---|

| Aphid species A | 0.5 | 85% |

| Whitefly species B | 1.0 | 90% |

Material Science

Polymer Chemistry

4-(Bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole can be utilized as a functional monomer in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyethylene | 220 | 30 |

| Polystyrene | 210 | 28 |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., the antimicrobial efficacy of the compound was tested against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth, supporting its potential use as an antimicrobial agent.

Case Study 2: Pesticidal Applications

Johnson et al. evaluated the effectiveness of the compound in field trials against aphid infestations in crops. The results showed a marked decrease in pest populations, validating its application in agrochemical formulations.

Case Study 3: Polymer Development

A recent study by Lee et al. focused on synthesizing a new polymer using the compound as a monomer. The resulting polymer exhibited enhanced properties compared to traditional polymers, indicating its potential for advanced material applications.

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Key Research Findings

- Reactivity : The bromomethyl group in the target compound exhibits superior leaving group ability compared to chloromethyl analogues, facilitating nucleophilic substitutions in drug derivatization .

- Biological Activity: Pyrazole derivatives with thiophen-2-yl groups demonstrate enhanced antioxidant and antimicrobial activities compared to non-thiophene analogues, though direct data for the target compound requires further validation .

- Crystallography : Bromine’s polarizability contributes to distinct halogen bonding patterns in crystal structures, influencing solubility and stability .

Actividad Biológica

4-(Bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a bromomethyl group attached to a pyrazole ring, which is further substituted with a thiophene moiety. Its biological activity is primarily attributed to its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Synthesis and Characterization

The synthesis of 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole typically involves several steps:

- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through hydrazine reactions with diketones.

- Bromomethylation : The introduction of the bromomethyl group is accomplished using N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

- Thiophene Introduction : The thiophene moiety is introduced via cross-coupling reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.

The mechanism of action for 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole involves its interaction with specific enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of target pathways.

Biological Activity

The biological activity of 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole encompasses several pharmacological properties:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds derived from similar structures have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazole derivatives, including 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole, have demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown promising results against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 40 µg/mL .

Anticancer Properties

The compound has potential anticancer activity, as evidenced by studies where pyrazole derivatives were tested against cancer cell lines. Some derivatives have shown cytotoxic effects at micromolar concentrations, indicating their potential as chemotherapeutic agents .

Data Table: Biological Activities of 4-(Bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives similar to 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole in various therapeutic contexts:

- Selvam et al. Study : This study synthesized novel pyrazole derivatives that exhibited significant MAO-B inhibitory activity along with anti-inflammatory properties comparable to indomethacin .

- Burguete et al. Research : This research focused on the synthesis and evaluation of pyrazole derivatives for their anti-tubercular and antimicrobial activities, demonstrating effective inhibition against Mycobacterium tuberculosis and various bacterial strains .

- MDPI Review : A comprehensive review on pyrazolo[1,5-a]quinazolines highlighted their potential as anti-inflammatory agents through targeted inhibition of key signaling pathways .

Q & A

Q. What are the common synthetic routes for preparing 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. For example, thiophene-substituted precursors can be prepared via [3+2] annulation reactions using prop-2-ynylsulfonium salts and hydrazonyl chlorides under reflux conditions ().

- Step 2 : Bromomethylation at the 4-position using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) or photochemical activation. Alternative methods include alkylation with bromomethyl halides.

- Key Conditions : Reactions are often conducted in anhydrous solvents (e.g., THF, DMF) under inert gas. Yields range from 60–75%, with purity confirmed by TLC and column chromatography ().

Q. What analytical techniques are critical for characterizing this compound?

-

NMR Spectroscopy : H and C NMR identify substituent positions. For example, the bromomethyl proton typically appears as a singlet near δ 4.5 ppm ().

-

X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. A related compound (CHBrFNS) crystallizes in an orthorhombic system (space group P222) with unit cell parameters:

Parameter Value a (Å) 11.35 b (Å) 14.05 c (Å) 15.95 V (ų) 2544.5 Intermolecular interactions : C–H···π and π–π stacking stabilize the crystal lattice (). -

HRMS : Confirms molecular formula (e.g., [M+H] at m/z 315.03 for CHBrNS) ().

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent moisture absorption and bromine leakage ().

- Reactivity : The bromomethyl group is electrophilic and prone to hydrolysis. Avoid exposure to water, bases, or oxidizing agents. Use explosion-proof equipment and static-safe tools during synthesis ().

- PPE : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood with HEPA filtration ().

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

The bromomethyl moiety serves as a versatile handle for:

- Buchwald–Hartwig Amination : Coupling with aryl amines using Pd catalysts (e.g., Pd(OAc)) and ligands (XPhos) in toluene at 110°C ().

- Suzuki–Miyaura Reactions : Replace bromine with boronic acids under Pd(PPh)/KCO in THF/HO (3:1). For example, coupling with 4-fluorophenylboronic acid yields biaryl derivatives ().

- Mechanistic Insight : The C–Br bond undergoes oxidative addition to transition metals (Cu, Pd), enabling diverse functionalizations. Side reactions (e.g., elimination to form methylene groups) are minimized by using polar aprotic solvents ().

Q. What computational strategies predict the compound’s bioactivity in drug design?

- Molecular Docking : Pyrazole-thiophene hybrids are screened against kinases (e.g., EGFR) using AutoDock Vina. The thiophene ring engages in π-π interactions with Phe residues in ATP-binding pockets ().

- QSAR Models : Hammett constants (σ) for substituents (e.g., Br, thiophene) correlate with antibacterial IC values. Electron-withdrawing groups enhance activity against Gram-positive bacteria ().

- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (LogP ≈ 2.8) and CYP3A4 inhibition ().

Q. How do substituents affect the compound’s solid-state packing and stability?

Crystallographic studies of analogs reveal:

- Intermolecular Interactions : Thiophene sulfur participates in C–H···S hydrogen bonds (2.9–3.2 Å), while bromine forms halogen bonds (Br···N ≈ 3.4 Å) ().

- Thermal Stability : DSC shows decomposition above 200°C. Stronger π-stacking (e.g., with fluorophenyl groups) increases melting points by 20–30°C compared to non-aromatic analogs ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.